molecular formula C13H18ClNO4 B14518322 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate CAS No. 62417-18-9

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate

Cat. No.: B14518322
CAS No.: 62417-18-9
M. Wt: 287.74 g/mol
InChI Key: CCDIHYYKSBAQIR-UHFFFAOYSA-M
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Description

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C13H18ClNO4. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate typically involves the alkylation of 2,3,3-trimethylindolenine with ethyl iodide, followed by the reaction with perchloric acid to form the perchlorate salt. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 2,3,3-Trimethylindolenine
  • 1,2,3,3-Tetramethyl-3H-indolium iodide

Uniqueness

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, perchlorate is unique due to its specific structural features and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

62417-18-9

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

1-ethyl-2,3,3-trimethylindol-1-ium;perchlorate

InChI

InChI=1S/C13H18N.ClHO4/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;2-1(3,4)5/h6-9H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CCDIHYYKSBAQIR-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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